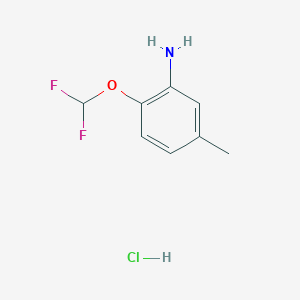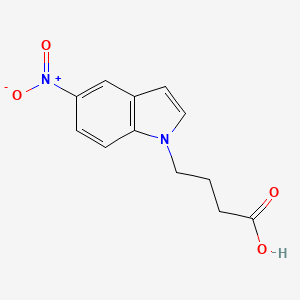
4-(5-nitro-1H-indol-1-yl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-nitro-1H-indol-1-yl)butanoic acid is a useful research compound. Its molecular formula is C12H12N2O4 and its molecular weight is 248.238. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Urease Inhibition
4-(1H-indol-3-yl)butanoic acid, a related compound, has been utilized in the synthesis of novel indole-based oxadiazole scaffolds with N-(substituted-phenyl)butamides. These molecules have demonstrated potent in vitro inhibitory potential against urease enzyme, which suggests their potential application in therapeutic drug designing programs for conditions where urease activity needs to be regulated (Nazir et al., 2018).
Antimicrobial and Anti-inflammatory Properties
Research on heterocycles derived from nitroindole carbohydrazides, closely related to 4-(5-nitro-1H-indol-1-yl)butanoic acid, has indicated antimicrobial, antiinflammatory, and antiproliferative activities. These findings imply the possible use of this compound derivatives in the development of new pharmaceutical compounds for treating various infections and inflammatory conditions (Narayana et al., 2009).
Metal Complex Studies
The metal-ligand complexes of 4-(1H-indol-3-yl)butanoic acid, a similar compound, have been studied for their potentiometric and thermodynamic properties. These studies are significant for understanding the stability and reactivity of metal complexes in various chemical and biological systems, suggesting potential applications in areas like catalysis or material science (Mubarak & El-Bindary, 2010).
CXCR2 Antagonism
4-(2-Arylindol-3-yl)butanoic acid derivatives, closely related to this compound, have been identified as active CXC chemokine receptor-2 (CXCR2) antagonists. This suggests potential therapeutic applications in the treatment of various inflammatory diseases, given the role of CXCR2 in inflammatory responses (Expert Opinion on Therapeutic Patents, 2003).
Antihypertensive Activities
Derivatives of 5-nitrobenzimidazole with indole, related to this compound, have shown promise as angiotensin II receptor antagonists with significant antihypertensive effects. This indicates potential applications in developing new treatments for hypertension (Zhu et al., 2014).
Antitumor Activities
Certain derivatives of 1H-indol-3-yl)butanoic acid have shown moderate antitumor activity against various malignant tumor cells, suggesting the potential of this compound and its derivatives in cancer research and therapy development (Horishny & Matiychuk, 2020).
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a wide range of biological activities, making indole derivatives valuable for the development of new therapeutic agents .
Mode of Action
Indole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes . The nitro group in the 5-position of the indole ring could potentially enhance the reactivity of the compound, influencing its interaction with its targets .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could potentially affect multiple biochemical pathways.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it is plausible that this compound could have diverse effects at the molecular and cellular level.
Properties
IUPAC Name |
4-(5-nitroindol-1-yl)butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4/c15-12(16)2-1-6-13-7-5-9-8-10(14(17)18)3-4-11(9)13/h3-5,7-8H,1-2,6H2,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOJVNKCTFYYYNI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2CCCC(=O)O)C=C1[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(1-(1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)furan-2-carboxamide](/img/structure/B2410311.png)
![3,6-Dichloroimidazo[1,2-A]pyridine-2-carbohydrazide](/img/structure/B2410312.png)
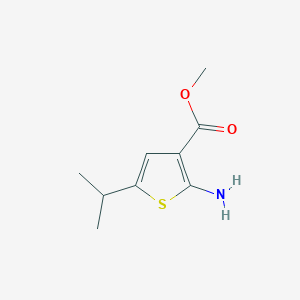

![3-(4-Fluorophenyl)-6-methyl-2-phenacylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2410322.png)
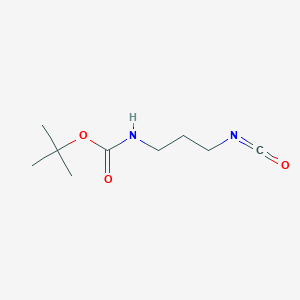
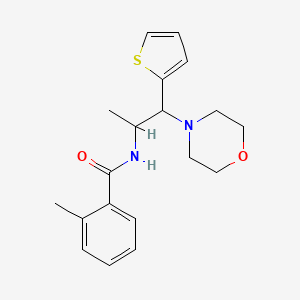
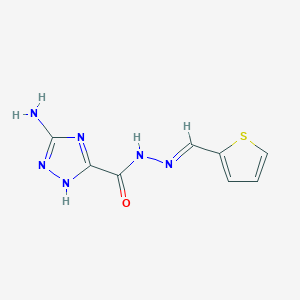

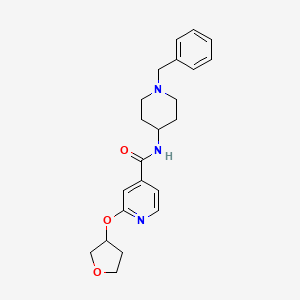
![N-(1,3-benzodioxol-5-yl)-2-[3-(3-fluorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2410330.png)
![N-(3-chloro-4-methoxyphenyl)-2-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl]oxy}acetamide](/img/structure/B2410332.png)

